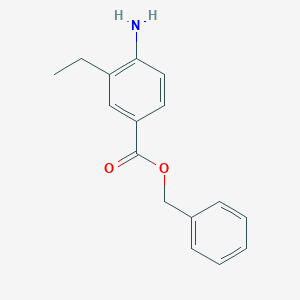

Benzyl 4-amino-3-ethylbenzoate

Description

Benzyl 4-amino-3-ethylbenzoate is a substituted benzoate ester characterized by a benzyl ester group, an amino (-NH₂) substituent at the 4-position, and an ethyl (-CH₂CH₃) group at the 3-position of the benzene ring (Figure 1). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their amino and ester functionalities for reactivity or bioavailability.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

benzyl 4-amino-3-ethylbenzoate |

InChI |

InChI=1S/C16H17NO2/c1-2-13-10-14(8-9-15(13)17)16(18)19-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3 |

InChI Key |

HVZWFNUJTURULB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-ethylbenzoate typically involves a multi-step process:

Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium carbonate.

Esterification: The resulting 4-amino-3-ethylbenzoic acid is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Alkylation: Using large reactors for the alkylation step to handle significant quantities of 4-aminobenzoic acid and ethyl bromide.

Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance efficiency and yield.

Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-ethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form this compound aldehyde or acid.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination

Major Products

Oxidation: this compound aldehyde or acid.

Reduction: Benzyl 4-amino-3-ethylbenzyl alcohol.

Substitution: Various halogenated derivatives

Scientific Research Applications

Benzyl 4-amino-3-ethylbenzoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-ethylbenzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

identifies the following compounds as structurally similar to methyl 4-amino-3-(ethylamino)benzoate (similarity score: 0.93), a close analogue of the target compound:

| Compound Name | CAS # | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 3-amino-4-(methylamino)benzoate | 1426958-51-1 | 1.00 | Methyl ester; methylamino at 4-position |

| Ethyl 3-amino-4-(methylamino)benzoate | 1242268-09-2 | 0.96 | Ethyl ester; methylamino at 4-position |

| Methyl 4-amino-3-(phenylamino)benzoate | 66315-23-9 | 0.98 | Phenylamino at 3-position |

Key Observations :

- Substituent Effects: The ethyl group at the 3-position in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl) or polar groups (e.g., phenylamino), impacting molecular interactions .

Comparison with Benzoate Esters ()

The target compound belongs to the "Benzoates—Aliphatic branched chain unsaturated" subgroup. Key comparisons with other benzoates include:

| Compound Name | CAS # | Ester Group | Substituents | Key Properties |

|---|---|---|---|---|

| Benzyl 4-amino-3-ethylbenzoate | N/A | Benzyl | 4-amino, 3-ethyl | High lipophilicity; moderate polarity |

| Phenyl benzoate | 93-99-2 | Phenyl | None | Low polarity; high stability |

| Methyl benzoate | 93-58-3 | Methyl | None | High volatility; rapid metabolism |

| Isopropyl benzoate | 939-48-0 | Isopropyl | None | Moderate lipophilicity |

Functional Insights :

- Metabolism: Benzyl esters hydrolyze to release benzyl alcohol, which is metabolized to benzoic acid, a pathway with lower toxicity compared to methyl esters (yielding methanol) .

Physicochemical and Toxicological Profiles

- LogP : The benzyl ester group increases logP (lipophilicity) relative to methyl or ethyl esters, favoring membrane permeability but reducing aqueous solubility .

- Toxicity: Benzyl alcohol derivatives may cause respiratory or dermal irritation, though they are less toxic than methanol-releasing esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.